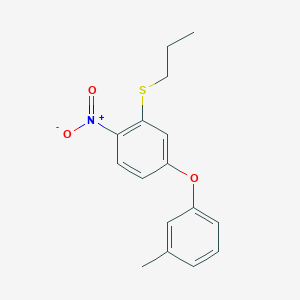
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methylphenoxy group, a nitro group, and a propylsulfanyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the nitration of 4-(3-Methylphenoxy)-2-(propylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.
Another approach involves the use of electrophilic aromatic substitution reactions, where the benzene ring is first functionalized with the methylphenoxy and propylsulfanyl groups, followed by nitration. This method allows for greater control over the substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens or sulfonating agents.
Major Products Formed
Reduction: 4-(3-Methylphenoxy)-1-amino-2-(propylsulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
4-(3-Methylphenoxy)-1-nitrobenzene: Lacks the propylsulfanyl group, resulting in different chemical properties and reactivity.
4-Nitro-2-(propylsulfanyl)benzene: Lacks the methylphenoxy group, leading to variations in its chemical behavior.
4-(3-Methylphenoxy)-2-(propylsulfanyl)benzene:
Uniqueness
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity
属性
CAS 编号 |
61167-04-2 |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
4-(3-methylphenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S/c1-3-9-21-16-11-14(7-8-15(16)17(18)19)20-13-6-4-5-12(2)10-13/h4-8,10-11H,3,9H2,1-2H3 |
InChI 键 |
SJBAFWOQVKMEON-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


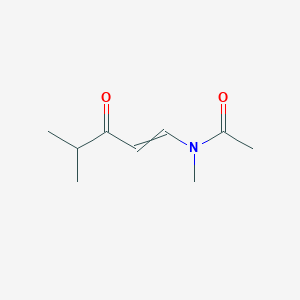
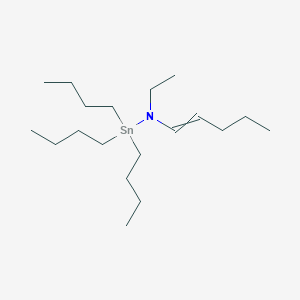
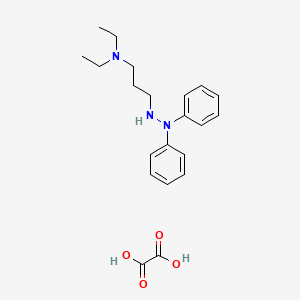
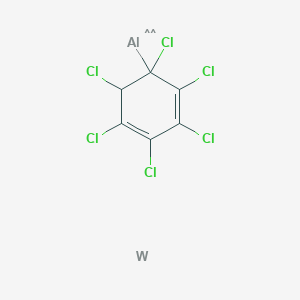
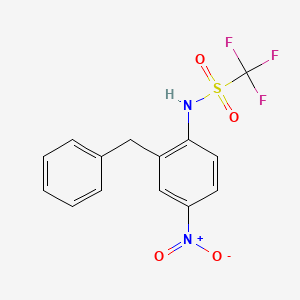
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
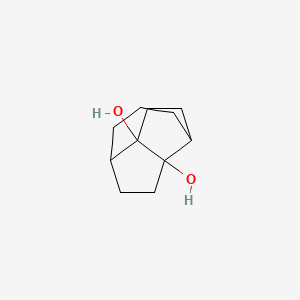
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
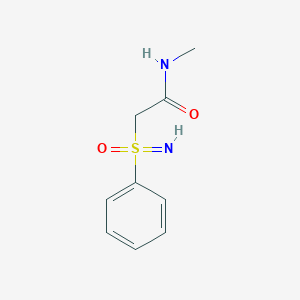
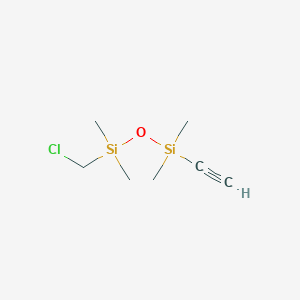

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
